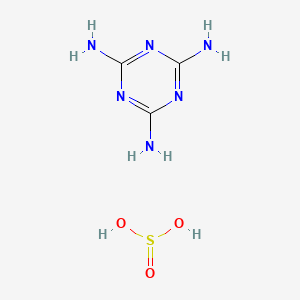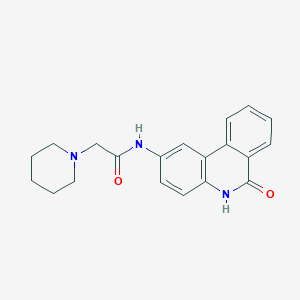![molecular formula C21H22N6O2 B14255632 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- CAS No. 478555-24-7](/img/structure/B14255632.png)
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is a complex organic compound characterized by the presence of two 1,2,3-triazole rings attached to a 1,3-propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of azides with alkynes to form 1,2,3-triazoles. The starting materials for this synthesis include 1,3-diazido-2-propanol and phenylacetylene, which undergo the CuAAC reaction in the presence of a copper(I) catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,3-propanediol backbone can be oxidized to form carbonyl compounds.
Reduction: The triazole rings can participate in reduction reactions under specific conditions.
Substitution: The phenyl groups attached to the triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- involves its interaction with specific molecular targets and pathways. The triazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound’s ability to inhibit enzymes or disrupt cellular processes is a key aspect of its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-propanediol: A simpler analog with similar structural features but lacking the triazole rings.
Fluconazole: A well-known antifungal agent containing triazole rings, used for comparison in terms of bioactivity.
Uniqueness
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is unique due to the presence of two triazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
478555-24-7 |
|---|---|
Molecular Formula |
C21H22N6O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,2-bis[(4-phenyltriazol-1-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C21H22N6O2/c28-15-21(16-29,13-26-11-19(22-24-26)17-7-3-1-4-8-17)14-27-12-20(23-25-27)18-9-5-2-6-10-18/h1-12,28-29H,13-16H2 |
InChI Key |
IYEKMSOVPOQZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC(CN3C=C(N=N3)C4=CC=CC=C4)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
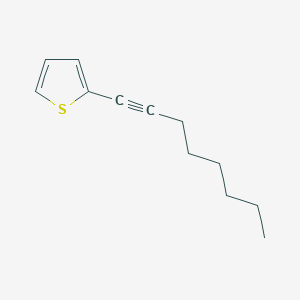
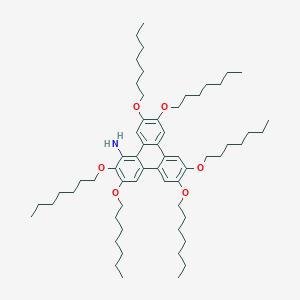
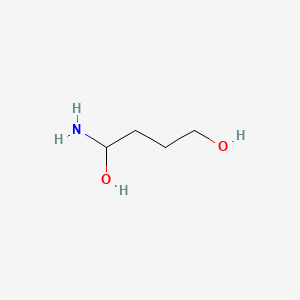
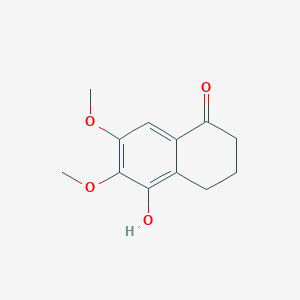
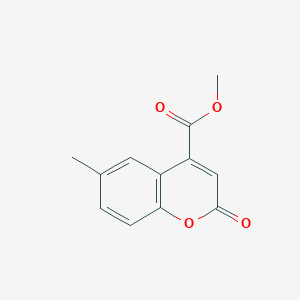
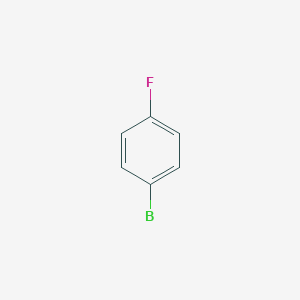
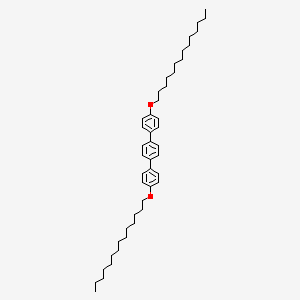
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

